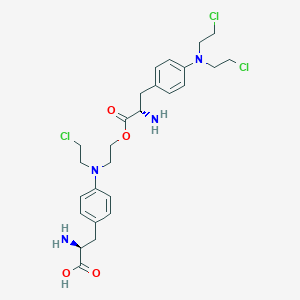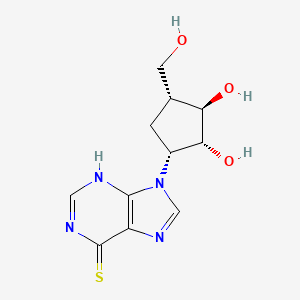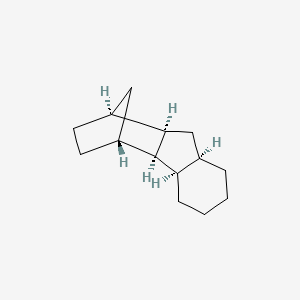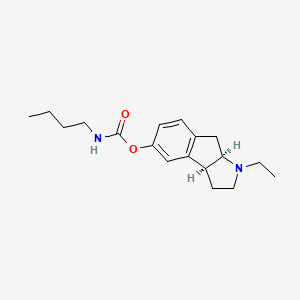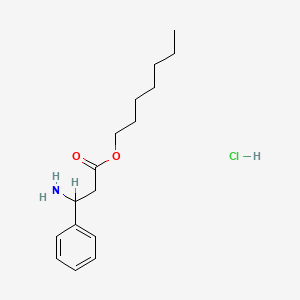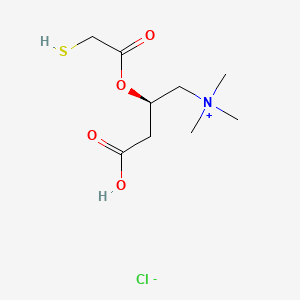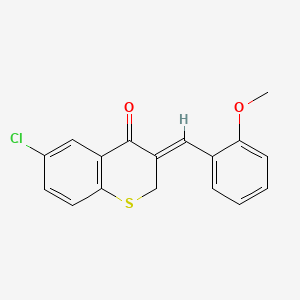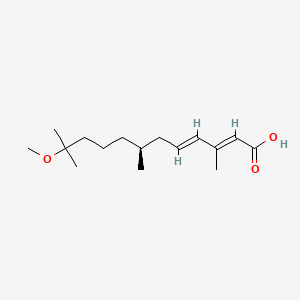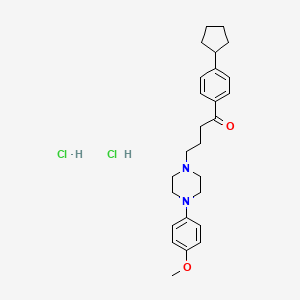
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound likely has interesting pharmacological properties due to its structural complexity.
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride: is a complex organic compound with a long name. Let’s break it down:
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation.
Análisis De Reacciones Químicas
- Given its diverse functional groups, 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride could undergo various reactions:
Oxidation: The ketone group could be oxidized to form a carboxylic acid or other functional groups.
Reduction: Reduction of the ketone could yield an alcohol.
Substitution: The phenyl and piperazine rings may undergo substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like sodium borohydride, hydrogen peroxide, and Lewis acids might be involved.
- Major products would vary based on reaction conditions.
Aplicaciones Científicas De Investigación
Medicine: Investigating its potential as a pharmaceutical compound due to its complex structure and potential biological activity.
Chemistry: Studying its reactivity and mechanisms in various reactions.
Biology: Exploring its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assessing its use in materials science or other applications.
Mecanismo De Acción
- Unfortunately, specific information on its mechanism of action is not readily available. it likely interacts with cellular receptors or enzymes due to its structural features.
Comparación Con Compuestos Similares
- Similar compounds would include other piperazine derivatives, ketones, and phenyl-substituted molecules.
- Its uniqueness lies in the combination of these diverse functional groups.
Remember that this compound’s detailed research might be limited, but I’ve provided insights based on its structure and general principles
Propiedades
Número CAS |
112446-97-6 |
|---|---|
Fórmula molecular |
C26H36Cl2N2O2 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
1-(4-cyclopentylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-30-25-14-12-24(13-15-25)28-19-17-27(18-20-28)16-4-7-26(29)23-10-8-22(9-11-23)21-5-2-3-6-21;;/h8-15,21H,2-7,16-20H2,1H3;2*1H |
Clave InChI |
MLXOCMAPILQWKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


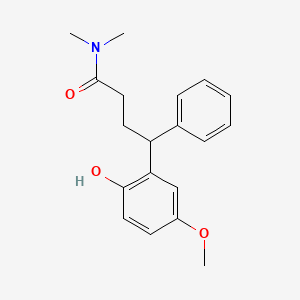
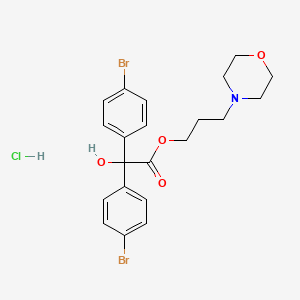
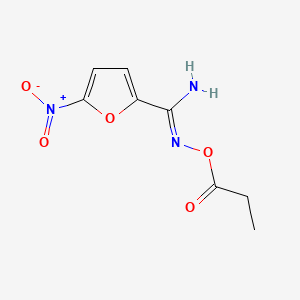
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
